molecular formula C21H21NO4S B2687835 2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide CAS No. 941884-55-5

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide

Cat. No. B2687835
CAS RN: 941884-55-5
M. Wt: 383.46
InChI Key: IZZLMGQXPYPCNP-UHFFFAOYSA-N
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Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-methoxynaphthalen-1-yl)acetamide, also known as EMA401, is a novel drug candidate that has gained significant attention in recent years due to its potential therapeutic applications. EMA401 is a small molecule that has been developed as a peripherally restricted angiotensin II type 1 receptor antagonist.

Scientific Research Applications

Crystal Structure Analysis

Research on co-crystals and salts of quinoline derivatives, which are structurally related to the compound , shows how these substances interact with other molecules. For instance, the formation of co-crystals with aromatic diols demonstrates the potential for designing new materials with specific properties. These studies provide insights into the molecular arrangements and interactions that can influence the physical properties of materials (Karmakar, Kalita, & Baruah, 2009).

Synthesis and Molecular Docking

The compound's analogs have been synthesized to evaluate their inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase, highlighting their potential in developing treatments for various conditions. Molecular docking studies further aid in understanding how these compounds interact with biological targets, providing a basis for drug design and discovery efforts (Virk et al., 2018).

Pharmacological Evaluation

Compounds with similar structures have been evaluated for their pharmacological activities, such as inhibition of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin signaling. These studies suggest the potential for developing new therapeutic agents for diseases like diabetes (Saxena et al., 2009).

Glutaminase Inhibitors

Research on analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) investigates their role as glutaminase inhibitors, which is crucial for cancer therapy. These compounds show promise in inhibiting the growth of cancer cells, offering a new avenue for cancer treatment (Shukla et al., 2012).

Enzyme Inhibitory Activities

Exploration of chloroacetamide herbicides and their metabolism by human and rat liver microsomes provides insight into their potential effects on health and the environment. Understanding the metabolic pathways of these compounds is essential for assessing their safety and developing safer alternatives (Coleman et al., 2000).

properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-methoxynaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S/c1-3-27(24,25)16-10-8-15(9-11-16)14-21(23)22-19-12-13-20(26-2)18-7-5-4-6-17(18)19/h4-13H,3,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZLMGQXPYPCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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